BenchChemオンラインストアへようこそ!

2-(4-Bromophenoxy)-3-methylbutanenitrile

Medicinal chemistry Physicochemical profiling Lead optimization

2-(4-Bromophenoxy)-3-methylbutanenitrile (CAS 1803598-45-9) is a synthetic organic compound with the molecular formula C₁₁H₁₂BrNO and a molecular weight of approximately 254.13 g·mol⁻¹. It belongs to the phenoxybutanenitrile class, featuring a para-bromophenoxy group linked via an ether oxygen to a branched 3-methylbutanenitrile backbone.

Molecular Formula C11H12BrNO
Molecular Weight 254.127
CAS No. 1803598-45-9
Cat. No. B2611912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromophenoxy)-3-methylbutanenitrile
CAS1803598-45-9
Molecular FormulaC11H12BrNO
Molecular Weight254.127
Structural Identifiers
SMILESCC(C)C(C#N)OC1=CC=C(C=C1)Br
InChIInChI=1S/C11H12BrNO/c1-8(2)11(7-13)14-10-5-3-9(12)4-6-10/h3-6,8,11H,1-2H3
InChIKeyOUSLUSJLJKCILF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Bromophenoxy)-3-methylbutanenitrile (CAS 1803598-45-9): Structural and Procurement Baseline for a Research Nitrile Scaffold


2-(4-Bromophenoxy)-3-methylbutanenitrile (CAS 1803598-45-9) is a synthetic organic compound with the molecular formula C₁₁H₁₂BrNO and a molecular weight of approximately 254.13 g·mol⁻¹ [1]. It belongs to the phenoxybutanenitrile class, featuring a para-bromophenoxy group linked via an ether oxygen to a branched 3-methylbutanenitrile backbone. The compound is supplied by multiple vendors—including American Elements, LeYan (Shanghai Haohong), CymitQuimica, and Cato-Chem—exclusively for research and laboratory use, typically at ≥95% purity . Its structure offers three chemically distinct handles for derivatization: an aryl bromide suitable for cross-coupling, a nitrile group amenable to hydrolysis or reduction, and a chiral center at C-2 that may be exploited for asymmetric synthesis or stereochemical structure-activity relationship (SAR) studies .

Why Generic Interchange Fails for 2-(4-Bromophenoxy)-3-methylbutanenitrile: Differentiating Structural Features from Closest Analogs


Within the family of bromophenoxy-substituted nitriles, seemingly minor structural variations produce substantial differences in physicochemical properties, metabolic stability, and synthetic versatility that preclude casual substitution. The target compound uniquely combines three features—the ether oxygen, the branched C-3 methyl group, and the para-bromo substituent—each of which independently modulates lipophilicity (estimated XLogP ~2.8–3.2 for the target vs. ~2.6 for the linear 4-(4-bromophenoxy)butanenitrile analog ) and topological polar surface area (~33 Ų). The branched 3-methylbutanenitrile chain introduces a stereogenic center at C-2 that is absent in the achiral linear congeners [1]. Furthermore, the para-bromo-aryl ether linkage enables synthetic transformations (e.g., Suzuki–Miyaura coupling at bromine; ether cleavage to phenol) that are geometrically and electronically distinct from the direct C–C aryl bond in the 2-(4-bromophenyl)-3-methylbutanenitrile analog (CAS 51632-12-3) . These structural distinctions mean that bioactivity data, ADME predictions, or synthetic protocols developed for any single analog cannot be assumed to translate to the target compound without experimental verification.

Quantitative Differentiation Evidence for 2-(4-Bromophenoxy)-3-methylbutanenitrile vs. Closest Analogs


Ether Oxygen vs. Direct Aryl–C Bond: Impact on H-Bond Acceptor Count and Drug-Likeness Parameters

The target compound contains an ether oxygen linking the 4-bromophenyl ring to the butanenitrile scaffold, contributing one hydrogen-bond acceptor (HBA). Its closest phenyl-linked analog, 2-(4-bromophenyl)-3-methylbutanenitrile (CAS 51632-12-3, MW 238.12), lacks this oxygen and therefore has an HBA count of only 1 (nitrile nitrogen) vs. 2 (nitrile N + ether O) for the target . In fragment-based drug discovery, the additional HBA can enhance aqueous solubility and modulate target-binding interactions. Moreover, the ether oxygen increases topological polar surface area (tPSA) by approximately 9–13 Ų, which is a critical determinant in predicting blood–brain barrier penetration and oral bioavailability .

Medicinal chemistry Physicochemical profiling Lead optimization

Branched vs. Linear Butanenitrile Chain: Predicted LogP Shift and Metabolic Stability Implications

The target compound incorporates a branched 3-methylbutanenitrile chain, whereas the most structurally similar commercial analog, 4-(4-bromophenoxy)butanenitrile (CAS 439798-58-0, MW 240.10), possesses a linear butanenitrile chain with the nitrile group at the terminal C-4 position . The branched architecture introduces a tertiary carbon at C-3, which sterically shields the adjacent C-2 position from metabolic oxidation. Based on the computed XLogP value of 2.6 for the linear analog , the target compound is predicted to have an XLogP of approximately 2.9–3.1 due to the additional methyl group. This ~0.3–0.5 log unit increase in lipophilicity may enhance membrane permeability while the steric hindrance at the branched carbon may reduce CYP450-mediated ω-oxidation of the alkyl chain compared to the linear analog .

ADME prediction Metabolic stability Lipophilicity

Chiral Center at C-2: Stereochemical Differentiation from Achiral Positional Isomers

The target compound possesses a single stereogenic center at the C-2 position (the carbon bearing both the nitrile and the 4-bromophenoxy substituent), making it a racemic mixture unless otherwise specified. All three major commercial comparators—4-(4-bromophenoxy)butanenitrile (CAS 439798-58-0), 3-(4-bromophenoxy)propanenitrile (CAS 118449-57-3, MW 226.07), and 4-(2-bromophenoxy)butanenitrile (ortho-isomer)—are achiral molecules due to the absence of a tetrasubstituted carbon . The presence of a chiral center enables the target compound to serve as a unique substrate for enantioselective synthesis, chiral chromatography method development, or the exploration of stereochemistry-dependent biological activity [1]. No other compound in this analog series offers this capability.

Asymmetric synthesis Chiral resolution Stereochemical SAR

Para-Bromo Substituent: Synthetic Elaboration Potential vs. Ortho- and De-Bromo Analogs

The para-bromo substituent on the phenoxy ring of the target compound is ideally positioned for palladium-catalyzed cross-coupling reactions (e.g., Suzuki–Miyaura, Buchwald–Hartwig) without steric hindrance from the ortho position. The ortho-bromo isomer, 4-(2-bromophenoxy)butanenitrile, has a computed logP of 2.651 [1], which closely matches the predicted range for the target compound, but the ortho-substitution pattern introduces steric crowding that can reduce cross-coupling yields. The debromo analog, 4-phenoxybutanenitrile (CAS 2243-43-8, MW 161.20, C₁₀H₁₁NO) , lacks the synthetic handle entirely, eliminating all cross-coupling diversification options. The target compound thus occupies a unique position: it matches the lipophilicity range of the ortho-isomer (~2.6–3.0) while offering the superior synthetic accessibility of the para position, and it retains the diversification potential that the debromo analog completely lacks.

Cross-coupling chemistry Building block diversity Parallel synthesis

Commercial Availability and Purity Benchmarking Across Suppliers

The target compound is commercially available from multiple suppliers with documented purity specifications. LeYan (Shanghai Haohong) supplies the compound at ≥95% purity under product number 2101176 . American Elements offers the compound with full product identifiers (MDL MFCD28397614, PubChem CID 119031102) suitable for research procurement documentation [1]. CymitQuimica lists the compound (Ref. 3D-DXC59845) at a price point of approximately €569 for 50 mg, providing a procurement benchmark . This multi-supplier landscape enables competitive sourcing decisions and mitigates single-supplier dependency risk. In contrast, the shorter-chain analog 3-(4-bromophenoxy)propanenitrile (CAS 118449-57-3) is available from fewer suppliers (primarily BOC Sciences and Capot Chemical), which may constrain procurement flexibility .

Chemical procurement Supply chain Quality control

Recommended Application Scenarios for 2-(4-Bromophenoxy)-3-methylbutanenitrile Based on Structural Differentiation Evidence


Chiral Building Block for Enantioselective Synthesis and Stereochemical SAR Studies

The presence of a single stereogenic center at C-2, uniquely combined with a para-bromophenoxy ether linkage, makes this compound an ideal substrate for asymmetric synthesis methodology development and stereochemistry-activity relationship (SAR) exploration. Unlike the achiral analogs 4-(4-bromophenoxy)butanenitrile and 3-(4-bromophenoxy)propanenitrile, the target compound can be resolved into enantiomers via chiral chromatography or asymmetric synthesis for subsequent differential biological testing [1]. Researchers investigating stereochemistry-dependent target engagement can use this scaffold to generate enantiomerically enriched compound pairs without the need for de novo chiral synthesis.

Diversifiable Core Scaffold for Parallel Library Synthesis via Suzuki–Miyaura Cross-Coupling

The para-bromo substituent provides an unhindered site for palladium-catalyzed cross-coupling, enabling rapid generation of structurally diverse analog libraries. Relative to the ortho-bromo isomer (4-(2-bromophenoxy)butanenitrile, logP 2.651) which introduces steric hindrance that can compromise coupling yields, the para-substitution pattern of the target compound is expected to deliver superior conversion rates under standard Suzuki–Miyaura conditions [2]. Compared to the debromo analog 4-phenoxybutanenitrile, which lacks any cross-coupling handle, the target compound offers a complete diversification pathway. This application is particularly relevant for medicinal chemistry groups seeking to explore SAR around the phenoxy ring while retaining the branched nitrile core.

Lead Optimization Starting Point Requiring Intermediate Lipophilicity and H-Bond Acceptor Capacity

With a predicted logP of ~2.9–3.1 and two hydrogen-bond acceptors (nitrile N + ether O), the target compound occupies a physicochemical property space distinct from its closest analogs: it is more lipophilic than the linear 4-(4-bromophenoxy)butanenitrile (XLogP 2.6, HBA 2) and has a higher HBA count than the phenyl-linked analog 2-(4-bromophenyl)-3-methylbutanenitrile (XLogP ~3.0–3.3, HBA 1) . This combination makes the target compound a rational choice for lead optimization campaigns where balanced permeability (modulated by logP) and solubility (modulated by HBA count and tPSA) are required simultaneously. Programs targeting intracellular or membrane-associated protein targets that demand moderate lipophilicity without sacrificing hydrogen-bonding capacity may benefit from this scaffold as a starting point.

Synthetic Intermediate for Nitrile Hydrolysis/Reduction to Carboxylic Acids or Amines

The nitrile functional group at the C-2 position is a versatile synthetic handle that can be hydrolyzed to the corresponding carboxylic acid or reduced to the primary amine, yielding 2-(4-bromophenoxy)-3-methylbutanoic acid or 2-(4-bromophenoxy)-3-methylbutanamine derivatives, respectively. The branched 3-methyl group adjacent to the reactive center may influence the stereochemical outcome of these transformations. The carboxylic acid hydrolysis product (cf. 2-(4-bromophenoxy)butanoic acid, CAS 143094-65-9, noted for herbicidal research applications ) represents a distinct chemical space with documented agrochemical relevance, while the amine product opens access to amide and sulfonamide libraries for medicinal chemistry. This dual-derivatization potential, combined with the chiral center, makes the target compound a strategically valuable intermediate for divergent synthesis strategies.

Quote Request

Request a Quote for 2-(4-Bromophenoxy)-3-methylbutanenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.